Diethyl 2-sulfanylethyl phosphate

Description

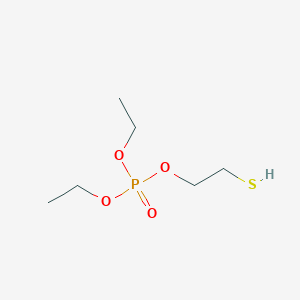

Diethyl 2-sulfanylethyl phosphate is an organophosphorus compound characterized by a phosphate ester backbone with ethoxy groups and a sulfanylethyl substituent. DEP is formed during the degradation of OPs like chlorpyrifos and malathion, acting as a biomarker for OP exposure . It interacts with biological systems by altering gut microbiota composition, modulating hormone levels (e.g., estradiol, PYY), and influencing lipid metabolism in murine models .

Properties

CAS No. |

62753-17-7 |

|---|---|

Molecular Formula |

C6H15O4PS |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

diethyl 2-sulfanylethyl phosphate |

InChI |

InChI=1S/C6H15O4PS/c1-3-8-11(7,9-4-2)10-5-6-12/h12H,3-6H2,1-2H3 |

InChI Key |

PYIFFINADIYDDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-sulfanylethyl phosphate typically involves the reaction of diethyl phosphite with 2-mercaptoethanol under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

(C2H5O)2P(O)H+HSCH2CH2OH→(C2H5O)2P(O)SCH2CH2OH+H2O

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphoric acid derivatives and thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phosphonates.

Hydrolysis: Phosphoric acid derivatives and thiols.

Scientific Research Applications

Diethyl 2-sulfanylethyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Diethyl Phosphate (DEP)

- Structure : Lacks the sulfanylethyl group but shares the diethyl phosphate backbone.

- Function : Acts as a metabolite of OPs, inhibiting acetylcholinesterase (AChE) and altering gut microbiota (e.g., increasing Alloprevotella and Clostridium) .

- Key Data :

Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate

- Structure : Contains a triazole-benzyl group instead of sulfanylethyl, synthesized via Brook rearrangement .

- Function : Primarily a synthetic byproduct in α-hydroxyphosphonate synthesis.

- Key Data :

Diethyl Methylformylphosphonate Dimethylhydrazone

- Structure : Features a formylphosphonate group protected as a dimethylhydrazone.

- Function : Intermediate in pesticide synthesis.

- Key Data :

Table 2: Toxicity and Inhibition Profiles

Mechanistic Insights and Research Findings

Gut Microbiota Interactions

Hormonal Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.